molecular formula C18H26FNO4 B1671106 Edivoxetine CAS No. 1194508-25-2

Edivoxetine

Cat. No.: B1671106
CAS No.: 1194508-25-2
M. Wt: 339.4 g/mol
InChI Key: CPBHSHYQQLFAPW-ZWKOTPCHSA-N
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Description

Edivoxetine is a compound that acts as a selective norepinephrine reuptake inhibitor. It was developed by Eli Lilly for the treatment of attention-deficit hyperactivity disorder (ADHD) and major depressive disorder. Despite its potential, the compound did not receive approval for major depressive disorder after phase III clinical trials in 2012 .

Mechanism of Action

Target of Action

Edivoxetine, also known by its code name LY-2216684 , primarily targets the norepinephrine transporter (NET) . The NET plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in attention and response actions, from the synaptic cleft back into the presynaptic neuron .

Mode of Action

As a selective norepinephrine reuptake inhibitor (NRI) , this compound binds to the NET and inhibits the reuptake of norepinephrine. This action increases the concentration of norepinephrine in the synaptic cleft, enhancing the neurotransmission of norepinephrine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the norepinephrine pathway . By inhibiting the reuptake of norepinephrine, this compound prolongs the action of norepinephrine on postsynaptic neuron receptors, leading to enhanced and prolonged neurotransmission .

Pharmacokinetics

These properties significantly impact the bioavailability of the drug, determining the concentration of the drug that reaches the systemic circulation and its target sites .

Result of Action

The molecular effect of this compound is the increased availability of norepinephrine in the synaptic cleft . On a cellular level, this results in enhanced neurotransmission, potentially improving symptoms in conditions like attention-deficit hyperactivity disorder (ADHD) and depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can lead to drug-drug interactions, potentially affecting the efficacy of this compound . Additionally, factors such as pH and temperature can affect the stability of the drug . .

Biochemical Analysis

Biochemical Properties

Edivoxetine, by virtue of being a selective norepinephrine reuptake inhibitor, plays a significant role in biochemical reactions . It interacts with the norepinephrine transporter, inhibiting the reuptake of norepinephrine into presynaptic neurons . This results in an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing neurotransmission .

Cellular Effects

The primary cellular effect of this compound is the potentiation of norepinephrine signaling . By inhibiting the reuptake of norepinephrine, this compound increases the availability of this neurotransmitter in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression related to norepinephrine signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the norepinephrine transporter, thereby inhibiting the reuptake of norepinephrine . This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing the neurotransmission .

Temporal Effects in Laboratory Settings

It is known that the drug has a significant impact on neurotransmission, and these effects would likely be observable over time .

Dosage Effects in Animal Models

Given its mechanism of action, it is likely that higher dosages would result in increased norepinephrine signaling .

Metabolic Pathways

It is known that the drug acts as a selective norepinephrine reuptake inhibitor, which suggests it may interact with enzymes involved in the metabolism of norepinephrine .

Transport and Distribution

Given its role as a norepinephrine reuptake inhibitor, it is likely that it interacts with transporters involved in the reuptake of norepinephrine .

Subcellular Localization

Given its role as a norepinephrine reuptake inhibitor, it is likely localized to the presynaptic neuron where the norepinephrine transporter is located .

Chemical Reactions Analysis

Edivoxetine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Edivoxetine is similar to other selective norepinephrine reuptake inhibitors, such as:

    Atomoxetine: Used for the treatment of ADHD.

    Reboxetine: Used for the treatment of major depressive disorder.

    Viloxazine: Used for the treatment of ADHD.

What sets this compound apart is its specific chemical structure, which includes a fluoro-methoxyphenyl group and a morpholine ring. This unique structure contributes to its selective inhibition of norepinephrine reuptake .

Properties

IUPAC Name

(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FNO4/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBHSHYQQLFAPW-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152464
Record name Edivoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194508-25-2
Record name Edivoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194508-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edivoxetine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194508252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edivoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09184
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Edivoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDIVOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9N3F4JOO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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